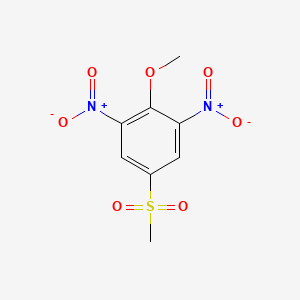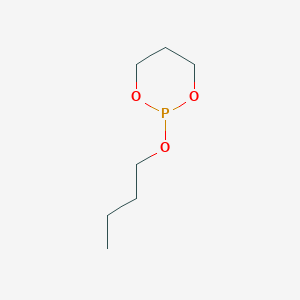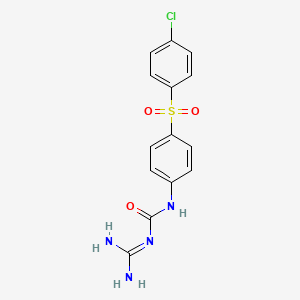
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidine compounds are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often employs scalable and efficient synthetic routes. For example, the use of carbamoyl isothiocyanates as starting materials allows for the creation of multisubstituted guanidines, including aromatic guanidines . These methods are designed to provide high yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation, formed at physiological pH, can interact with negatively charged biological molecules, influencing their function . This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- include other guanidine derivatives such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’,N’'-trisubstituted guanidines: Employed in various synthetic applications.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
The presence of the p-chlorophenyl and sulfonyl groups enhances its reactivity and versatility in various chemical reactions and biological interactions .
Eigenschaften
CAS-Nummer |
35972-59-9 |
|---|---|
Molekularformel |
C14H13ClN4O3S |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(diaminomethylidene)urea |
InChI |
InChI=1S/C14H13ClN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
InChI-Schlüssel |
ZJUPGTACXKZJIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
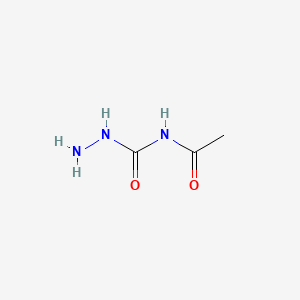
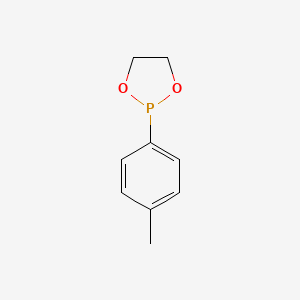
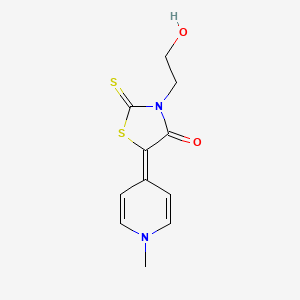
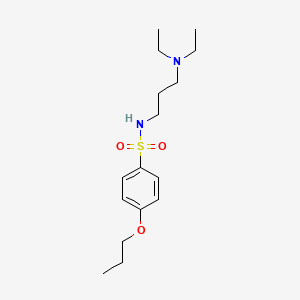
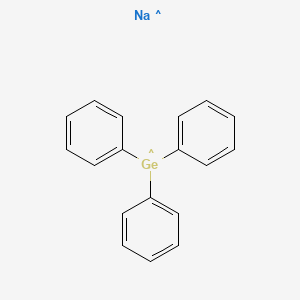
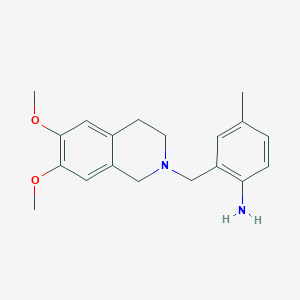
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)

